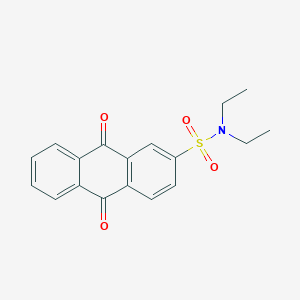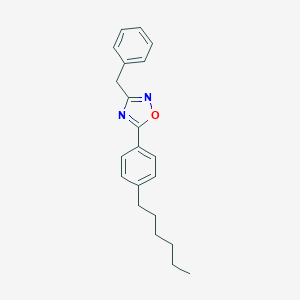
N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide” is a chemical compound with a decided structure . It has been mentioned in the context of antioxidant and antiplatelet activity . The molecule is stabilized by weak intra-molecular C-H⋯O hydrogen bonds .
Synthesis Analysis
The synthesis of related compounds has been carried out using reactions of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracene-1(2)-yl)acetamides with functionalized thiols in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at room temperature .Molecular Structure Analysis
The molecular structure of this compound is stabilized by weak intra-molecular C-H⋯O hydrogen bonds. The crystal structure is further stabilized by weak C-H⋯O, C-H⋯π and π-π interactions .Chemical Reactions Analysis
The compound has been involved in reactions with functionalized thiols in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at room temperature .Physical and Chemical Properties Analysis
The compound has a molecular weight of 1030.356 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Electron Donor Characteristics and Structural Insights
Studies on similar compounds have highlighted their potential as electron donors due to their unique molecular structures. For instance, the electron-donating characteristics of 9,10-diethyl-9,10-diphospha-9,10-dihydroanthracene derivatives were analyzed, demonstrating a good potential based on their redox properties, which could be relevant for applications in materials science and organic electronics (H. Akutsu et al., 1996).
Crystal Structure and Molecular Mechanics
The crystal structures of sodium anthraquinone sulfonate derivatives have been determined, offering insights into the effects of sulfonate substitution on molecular behavior. Such information is crucial for the development of new dyes and materials with specific optical and electronic properties (E. Gamag et al., 1993).
Synthetic Pathways and Bioactive Molecules
Research into the synthesis of sulfonamide derivatives and their cyclization to produce bioactive molecules like naphtho[1,2,3-cd]-indol-6(2H)-ones reveals the compound's versatility in medicinal chemistry. Such studies are foundational for developing new therapeutics with potential anticancer or antibacterial properties (O. I. Kargina et al., 2013).
Water-Soluble Derivatives for Materials Science
The palladium-catalyzed synthesis of water-soluble 9,10-disubstituted anthracenes, including sulfonamide derivatives, opens avenues for creating new water-soluble organic materials. These materials can be used in a wide range of applications, from environmental remediation to the development of organic semiconductors and sensors (Bu-bing Zeng et al., 2002).
Antioxidant and Antiplatelet Activity
The antioxidant and antiplatelet activities of N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) acetamides were explored, indicating the potential health benefits of these compounds. Such research contributes to understanding how derivatives of N,N-diethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide might be used in preventing oxidative stress and thrombotic conditions (M. Stasevych et al., 2022).
Mechanism of Action
Properties
IUPAC Name |
N,N-diethyl-9,10-dioxoanthracene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-3-19(4-2)24(22,23)12-9-10-15-16(11-12)18(21)14-8-6-5-7-13(14)17(15)20/h5-11H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORLRRLGRGZCIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(ethylsulfanyl)-3-cyclopentyl-5,6-dihydro-4(3H)-oxospiro(benzo[h]quinazoline-5,1'-cyclohexane)](/img/structure/B401447.png)
![4'-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl][1,1'-biphenyl]-4-yl hexyl ether](/img/structure/B401448.png)
![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-(4-hexylphenyl)-1,2,4-oxadiazole](/img/structure/B401449.png)
![5-(4-Butylcyclohexyl)-3-[4'-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole](/img/structure/B401450.png)
![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-(4-pentylphenyl)-1,2,4-oxadiazole](/img/structure/B401452.png)
![5-Butyl-3-[4'-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole](/img/structure/B401453.png)
![5-(4-Butylphenyl)-3-[4'-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole](/img/structure/B401454.png)
![5-(4-Butoxyphenyl)-3-[4'-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole](/img/structure/B401456.png)
![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-(4-pentylcyclohexyl)-1,2,4-oxadiazole](/img/structure/B401457.png)
![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-(4'-methoxybiphenyl-4-yl)-1,2,4-oxadiazole](/img/structure/B401461.png)


![Propyl {[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B401468.png)
![Methyl {[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B401469.png)
